molecular formula C14H18O B1665258 alpha-Amylcinnamaldehyde CAS No. 122-40-7

alpha-Amylcinnamaldehyde

Cat. No. B1665258
M. Wt: 202.29 g/mol
InChI Key: HMKKIXGYKWDQSV-KAMYIIQDSA-N
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Patent
US07176177B2

Procedure details

150 g of 4,8-dimethyl-3,7-nonadien-2-ol, 252.5 g alpha-amylcinnamaldehyde and 16.9 g of aluminum isopropoxide are refluxed for 30 min at 1 mbar. A product/reactant mixture is then distilled over a 15 cm packed column (reflux ratio 1:1). This gives 130 g of the mixture of E- and Z-4,8-dimethyl-3,7-nonadien-2-ol and E- and Z-4,8-dimethyl-3,7-nonadien-2-one . The sum of the two isomers of 4,8-dimethyl-3,7-nonadien-2-ol is 23%, and the sum of the two isomers of 4,8-dimethyl-3,7-nonadien-2-one is 70%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
252.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
16.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[CH:3][CH:4]([OH:6])[CH3:5].C(C(=CC1C=CC=CC=1)C=O)CCCC.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-]>>[CH3:1][C:2]([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[CH:3][C:4](=[O:6])[CH3:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC(=CC(C)O)CCC=C(C)C
Name
Quantity
252.5 g
Type
reactant
Smiles
C(CCCC)C(C=O)=CC1=CC=CC=C1
Name
aluminum isopropoxide
Quantity
16.9 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A product/reactant mixture is then distilled over a 15 cm
TEMPERATURE
Type
TEMPERATURE
Details
column (reflux ratio 1:1)

Outcomes

Product
Name
Type
Smiles
CC(=CC(C)=O)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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